![molecular formula C13H18ClN3O2S B2824351 2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide CAS No. 852933-08-5](/img/structure/B2824351.png)
2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide
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Overview
Description
The compound “2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzimidazole core, with a chloromethyl group attached at the 2-position, a propyl group at the 1-position, and a dimethylsulfonamide group at the 5-position .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Scientific Research Applications
- CMDBS derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, aiming to develop novel chemotherapeutic drugs. The chloromethyl group in CMDBS may play a crucial role in inhibiting cancer cell growth .
- CMDBS derivatives exhibit anti-inflammatory activity. These compounds could be valuable in managing inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel diseases. Further studies are needed to elucidate their mechanisms of action .
- Hedgehog signaling pathways are involved in embryonic development and tissue regeneration. CMDBS analogs have been investigated as potential hedgehog antagonists. Modulating this pathway may have implications for tissue repair and regeneration .
- Researchers have explored CMDBS-based drug delivery systems. By functionalizing CMDBS derivatives, scientists aim to enhance drug solubility, stability, and targeted delivery. These systems could improve drug efficacy and reduce side effects .
- CMDBS derivatives have been used in chromatography due to their unique chemical properties. Their sulfonamide group provides strong interactions with stationary phases, making them useful for separating complex mixtures in analytical chemistry .
- Hyper cross-linked polymers (HCPs) containing CMDBS units have been studied for environmental remediation. HCPs exhibit high surface areas, making them effective adsorbents for pollutants in water treatment. Their reusability and cost-effectiveness are advantageous .
Anticancer Agents
Anti-Inflammatory Properties
Hedgehog Signaling Inhibition
Drug Delivery Systems
Chromatographic Separations
Environmental Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethyl-1-propylbenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-7-17-12-6-5-10(20(18,19)16(2)3)8-11(12)15-13(17)9-14/h5-6,8H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLOTQIWRPSMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide |
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